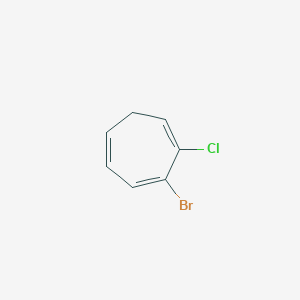
3-Bromo-2-chlorocyclohepta-1,3,5-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-chlorocyclohepta-1,3,5-triene is an organic compound with the molecular formula C7H4BrCl. It is a derivative of cyclohepta-1,3,5-triene, where two hydrogen atoms are substituted by bromine and chlorine atoms. This compound is of interest due to its unique structure and reactivity, making it a valuable subject in organic chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chlorocyclohepta-1,3,5-triene typically involves the halogenation of cyclohepta-1,3,5-triene. One common method is the reaction of cyclohepta-1,3,5-triene with bromine and chlorine in the presence of a catalyst. The reaction conditions often include a solvent such as carbon tetrachloride and a temperature range of 0-25°C to control the reaction rate and selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the halogenation process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chlorocyclohepta-1,3,5-triene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction Reactions: Reduction can lead to the removal of halogen atoms, resulting in the formation of cyclohepta-1,3,5-triene or its partially reduced forms.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of 3-hydroxy-2-chlorocyclohepta-1,3,5-triene or 3-amino-2-chlorocyclohepta-1,3,5-triene.
Oxidation: Formation of this compound epoxide.
Reduction: Formation of cyclohepta-1,3,5-triene.
Scientific Research Applications
3-Bromo-2-chlorocyclohepta-1,3,5-triene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chlorocyclohepta-1,3,5-triene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other electrophiles. This process often involves the formation of a carbocation intermediate, which is stabilized by the aromatic system of the cyclohepta-1,3,5-triene ring.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-fluorocyclohepta-1,3,5-triene
- 3-Chloro-2-bromocyclohepta-1,3,5-triene
- 3-Iodo-2-chlorocyclohepta-1,3,5-triene
Uniqueness
3-Bromo-2-chlorocyclohepta-1,3,5-triene is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and selectivity in chemical reactions. The combination of these halogens allows for a diverse range of chemical transformations, making it a versatile compound in organic synthesis.
Properties
CAS No. |
62187-27-3 |
|---|---|
Molecular Formula |
C7H6BrCl |
Molecular Weight |
205.48 g/mol |
IUPAC Name |
3-bromo-2-chlorocyclohepta-1,3,5-triene |
InChI |
InChI=1S/C7H6BrCl/c8-6-4-2-1-3-5-7(6)9/h1-2,4-5H,3H2 |
InChI Key |
FXYCXWKPTPPEEH-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=C(C(=C1)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















